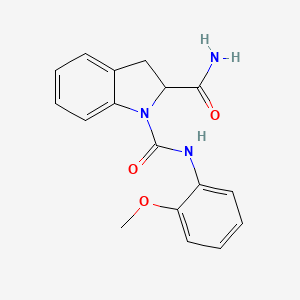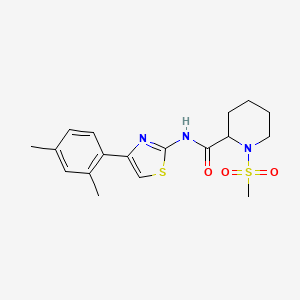
N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide” is a compound that is part of the indoline family . Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . It is widely used in drug design due to its special structure and properties .
Synthesis Analysis
The synthesis of indoline compounds can be achieved by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .Molecular Structure Analysis
Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .Chemical Reactions Analysis
Indoline compounds have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now . A new series of indoline-2-one derivatives was designed and synthesized based on the essential pharmacophoric features of VEGFR-2 inhibitors .Physical And Chemical Properties Analysis
Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .Wissenschaftliche Forschungsanwendungen
Rh(III)-Catalyzed Selective Coupling
A Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, involving N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide, is utilized in organic synthesis. This method is mild and efficient, enabling diverse product formation through selective C-C and C-C/C-N bond formation (Zheng, Zhang, & Cui, 2014).
Anti-inflammatory Drug Synthesis
1-(p-Chlorobenzoyl)-2-methyl-5-methoxy-3-indolylacetic acid, an anti-inflammatory drug, is synthesized directly from N1-(p-chlorobenzoyl)-p-methoxyphenyl-hydrazine hydrochloride and levulinic acid. This method highlights the use of N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide in pharmaceutical synthesis (Yamamoto, 1968).
Corrosion Inhibition
Spiropyrimidinethiones, including 6′-(4-methoxyphenyl)-1′-phenyl-2′-thioxo-2′,3′-dihydro-1′H-spiro[indoline-3,4′-pyrimidine]-2-one, are investigated for their corrosion inhibition effect on mild steel in acidic solutions. These compounds, related to N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide, demonstrate mixed inhibitor properties and adhere to Langmuir's adsorption isotherm (Yadav, Sinha, Kumar, & Sarkar, 2015).
Allosteric Modulation in CB1 Receptor
Indole-2-carboxamides, structurally similar to N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide, are studied for their role in allosteric modulation of the cannabinoid type 1 receptor (CB1). The research identifies key structural requirements for effective allosteric modulation, impacting binding affinity and cooperativity (Khurana et al., 2014).
Indole Derivative Synthesis
The synthesis of nitrogen-tethered 2-methoxyphenols to create indole and quinoline derivatives is a key application in organic chemistry. This method involves dearomatization followed by nucleophilic addition reactions, showcasing the versatile use of N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide related compounds (Quideau, Pouységu, Avellan, Whelligan, & Looney, 2001).
Palladium(II) Complexes Formation
N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide related compounds are utilized in the formation of palladium(II) complexes. Studies include synthetic, structural, spectroscopic, and kinetic analyses, highlighting the compound's role in inorganic chemistry (Shimazaki et al., 2005).
Antiallergic Potential
Novel indolecarboxamidotetrazoles, structurally related to N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide, are synthesized and evaluated for their antiallergic potential. These compounds inhibit histamine release, demonstrating their pharmaceutical application (Unangst et al., 1989).
Safety And Hazards
Zukünftige Richtungen
With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The most potent anti-proliferative derivatives were evaluated for their VEGFR-2 inhibition activity .
Eigenschaften
IUPAC Name |
1-N-(2-methoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-15-9-5-3-7-12(15)19-17(22)20-13-8-4-2-6-11(13)10-14(20)16(18)21/h2-9,14H,10H2,1H3,(H2,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDIIXFLWFZSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B2938800.png)


![(3-bromophenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2938803.png)


![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2938806.png)

![N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2938811.png)



![N-{3-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2938819.png)
